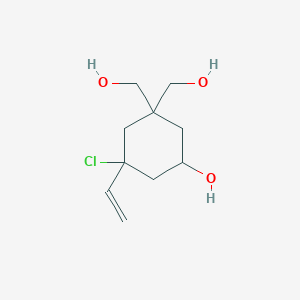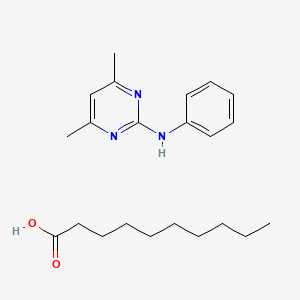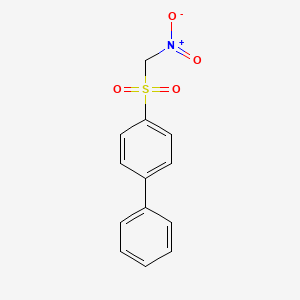
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is an organic compound with the molecular formula C14H20O. This compound is a derivative of naphthalene and is characterized by the presence of four methyl groups and a hydroxyl group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the reduction of the double bonds in the naphthalene ring, followed by the addition of methyl groups and a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled to ensure the complete reduction of the naphthalene ring and the selective addition of the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups contribute to the hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol can be compared with other similar compounds, such as:
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-amine: An amine derivative with distinct chemical properties and applications.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-10(2)12-11(9)7-8-14(3,4)13(12)15/h5-6,13,15H,7-8H2,1-4H3 |
InChI Key |
KTPKZALUFMLVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C(C2=C(C=C1)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)







![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)


